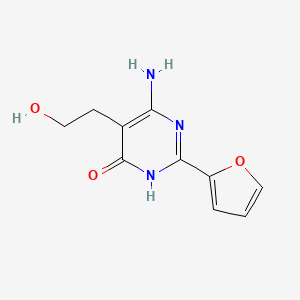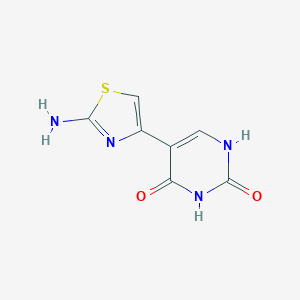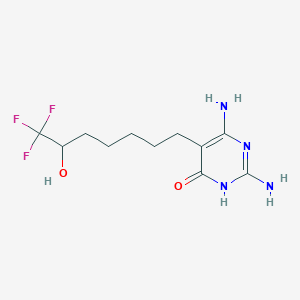![molecular formula C12H23NO B12909683 N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine CAS No. 18134-46-8](/img/structure/B12909683.png)
N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine is an organic compound with the molecular formula C11H21NO. This compound is characterized by the presence of a cyclohexane ring, a tetrahydrofuran ring, and a methylamine group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine typically involves the reaction of cyclohexanone with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methylamine to yield the final product. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
N-Methyl-1-(tetrahydrofuran-2-yl)methanamine: A related compound with a simpler structure.
Uniqueness
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine is unique due to its combination of a cyclohexane ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical and industrial applications.
Eigenschaften
CAS-Nummer |
18134-46-8 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
N-methyl-2-(oxolan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H23NO/c1-13-12-7-3-2-5-10(12)9-11-6-4-8-14-11/h10-13H,2-9H2,1H3 |
InChI-Schlüssel |
BKGOBLQSEWHMKD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCCC1CC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)


![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)

![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)
![N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12909661.png)
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)



